molecular formula C16H18N2O3 B193086 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid CAS No. 152146-59-3

4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid

Cat. No. B193086
CAS RN: 152146-59-3
M. Wt: 286.33 g/mol
InChI Key: QLMGJDCOKQGJKF-UHFFFAOYSA-N
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Description

“4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular formula of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is C16H18N2O3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical form of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives like 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid are pivotal in the synthesis of various pharmaceutical drugs. They serve as key intermediates in the production of compounds with diverse therapeutic activities, including antibacterial, antifungal, and antiviral properties . The formyl group in the compound can be used to introduce additional pharmacophores through subsequent chemical reactions, enhancing the drug’s efficacy or altering its pharmacokinetics.

Development of Antimicrobial Agents

The imidazole ring present in this compound is known for its antimicrobial potential. It can be incorporated into molecules designed to disrupt the growth of bacteria and other pathogens. Research has shown that imidazole-containing compounds can be effective against a broad spectrum of microorganisms, making them valuable in the fight against drug-resistant strains .

Biochemical Research

In biochemistry, this compound can be used to study enzyme-substrate interactions due to its structural similarity to biologically relevant molecules. It can act as an inhibitor or a substrate analog to probe the mechanisms of enzymatic reactions, providing insights into enzyme function and regulation .

Material Science

The benzoic acid moiety of the compound allows for the potential development of novel polymers and materials. By exploiting the carboxylic acid functionality, it can be used to create new polymeric structures with unique properties, useful in various industrial applications .

Analytical Chemistry

As a standard or reference compound, 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid can be used in analytical methods such as chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures .

Environmental Science

Imidazole derivatives are also explored for their role in environmental science. They can be part of the synthesis of compounds used in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly pesticides .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and it should be stored in a sealed container in a dry environment .

properties

IUPAC Name

4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGJDCOKQGJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432015
Record name 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid

CAS RN

152146-59-3
Record name 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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